molecular formula C5H3Br2NO B039658 2,4-Dibromopyridine 1-oxide CAS No. 117196-08-4

2,4-Dibromopyridine 1-oxide

Cat. No.: B039658
CAS No.: 117196-08-4
M. Wt: 252.89 g/mol
InChI Key: HLTHDBIDRZSXAV-UHFFFAOYSA-N
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Description

2,4-Dibromopyridine 1-oxide is a valuable halogenated heteroaromatic building block in scientific research, primarily utilized in metal-catalyzed cross-couplings and nucleophilic aromatic substitutions. The presence of the N-oxide moiety significantly alters the electronic properties of the pyridine ring compared to its parent structure. This group enhances the electron density at specific positions, making the scaffold more reactive towards electrophiles and allowing for regioselective functionalization that is distinct from 2,4-dibromopyridine . This controlled reactivity is exploited in complex multi-step syntheses to construct polyheteroaromatic systems, which are core structures in many pharmacologically active compounds and functional materials . The compound serves as a key precursor in the development of novel molecules, including 1,2,4-triazolopyridines, a class of nitrogen-containing heterocycles studied for their therapeutic potential . The synthetic utility of such pyridine N-oxides is well-documented, with classical methods involving the bromination of pyridine-N-oxide in fuming sulphuric acid . In medicinal chemistry, the N-oxide functionality is a moiety of high interest; it is often used to fine-tune the physicochemical properties of drug candidates, such as improving water solubility or serving as a prodrug strategy, and is a common metabolite of tertiary amines and nitrogen-containing heterocycles .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dibromo-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2NO/c6-4-1-2-8(9)5(7)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTHDBIDRZSXAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=C(C=C1Br)Br)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30555316
Record name 2,4-Dibromo-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117196-08-4
Record name 2,4-Dibromo-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Crystallographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR spectroscopy is instrumental in identifying the number and environment of hydrogen atoms in a molecule. In 2,4-Dibromopyridine (B189624) 1-oxide, the pyridine (B92270) ring contains three protons. The chemical shifts and coupling patterns of these protons are significantly influenced by the substituents: the two bromine atoms and the N-oxide group.

The N-oxide group generally causes a downfield shift for the protons on the pyridine ring compared to the parent pyridine, due to its electron-withdrawing nature. For comparison, the protons of pyridine N-oxide itself appear at δ 8.25-8.27 ppm and 7.35-7.37 ppm in CDCl₃. rsc.orgchemicalbook.com The bromine atoms also exert an influence on the adjacent proton chemical shifts. In the parent 2,4-dibromopyridine, the proton signals are observed at δ 8.21 (d, J = 5.3 Hz, 1H), 7.71 (d, J = 1.4 Hz, 1H), and 7.43 (dd, J = 5.3, 1.4 Hz, 1H) in CDCl₃. semanticscholar.org For 2,4-Dibromopyridine 1-oxide, the specific chemical shifts of the H-3, H-5, and H-6 protons would provide clear evidence of the substitution pattern, with expected downfield shifts relative to unsubstituted pyridine N-oxide due to the deshielding effect of the bromine atoms.

Table 1: Comparative ¹H NMR Data of Pyridine Derivatives

Table 2: Comparative ¹³C NMR Data of Pyridine Derivatives

For unambiguous assignment of proton and carbon signals, especially in complex molecules, advanced NMR techniques are employed. Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

COSY would establish the coupling relationships between the protons on the pyridine ring (H-3, H-5, and H-6).

HSQC would correlate each proton signal directly to the carbon atom to which it is attached.

HMBC would reveal long-range correlations (typically over 2-3 bonds) between protons and carbons, which is crucial for assigning the quaternary carbons (C-2 and C-4) by observing their correlations with the ring protons. bohrium.com

These advanced methods are decisive for the structural elucidation of regioisomers in substituted heterocyclic systems like pyrazolopyridines and indazoles and would be equally effective for this compound. bohrium.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the elemental composition of a compound. For this compound (C₅H₃Br₂NO), the molecular weight is approximately 252.89 g/mol .

In an MS experiment, the molecule is first ionized, typically forming a molecular ion (M⁺). savemyexams.com The high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio). This would result in a cluster of peaks for the molecular ion (M⁺, [M+2]⁺, [M+4]⁺) with a relative intensity ratio of approximately 1:2:1.

Electron impact (EI) ionization often causes the molecular ion to fragment in a characteristic manner. Common fragmentation pathways for pyridine N-oxides include the loss of an oxygen atom ([M-16]⁺) to form the corresponding dibromopyridine radical cation. ncsu.edu Further fragmentation could involve the loss of a bromine atom or the cleavage of the pyridine ring. libretexts.org Analysis of these fragmentation patterns provides corroborative evidence for the proposed structure. semanticscholar.orgncsu.edu

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. ksu.edu.sa These techniques are complementary and provide a molecular fingerprint that is highly specific to the compound's structure. mt.com

For this compound, the key vibrational modes would include:

N-O Stretching: The N-oxide group gives rise to a strong and characteristic N-O stretching vibration, typically observed in the range of 1200-1300 cm⁻¹ in the FT-IR spectrum.

Pyridine Ring Vibrations: The aromatic ring stretching vibrations are expected in the 1600-1400 cm⁻¹ region. researchgate.net

C-Br Stretching: The carbon-bromine stretching vibrations typically appear in the lower frequency region of the spectrum (below 700 cm⁻¹).

C-H Vibrations: The aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while the C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern, appear in the 900-700 cm⁻¹ region. tandfonline.com

While FT-IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. ksu.edu.samt.com Therefore, certain vibrations may be strong in one technique and weak or absent in the other, providing complementary structural information.

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

For this compound, a single crystal X-ray diffraction study would unequivocally confirm its molecular structure. It would provide precise measurements of:

The C-C, C-N, N-O, and C-Br bond lengths.

The bond angles within the pyridine ring and involving the substituents.

The planarity of the pyridine ring.

The packing of the molecules in the crystal, which could be influenced by dipole-dipole interactions involving the N-oxide group and potential halogen bonding involving the bromine atoms.

While a specific crystal structure for this compound is not detailed in the provided search results, the technique has been successfully applied to characterize related compounds, such as palladium complexes of 2,4-dibromopyridine and other substituted pyridine derivatives, demonstrating its power in elucidating complex molecular architectures. researchgate.netresearchgate.net

Determination of Bond Angles and Lengths

Specific bond angles and lengths for this compound have not been reported. X-ray crystallography would be the definitive method to determine these parameters. Such an analysis would provide precise measurements of the C-C, C-N, N-O, and C-Br bond lengths, as well as the bond angles within the pyridine ring and the orientation of the bromo and N-oxide substituents. This data would be crucial for understanding the electronic and steric effects of the bromine atoms on the pyridine N-oxide framework.

Analysis of Intermolecular Interactions and Crystal Packing

A detailed analysis of the crystal packing and intermolecular interactions of this compound is not possible without crystallographic data. Such data would reveal the arrangement of molecules in the solid state, including any potential hydrogen bonding, halogen bonding, or π-π stacking interactions. These interactions are fundamental to the physical properties of the compound, such as its melting point and solubility. For instance, studies on similar halogenated pyridine N-oxides have revealed the significant role of halogen bonds in directing their crystal packing.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis absorption spectrum for this compound has not been documented in the available literature. UV-Vis spectroscopy is used to study the electronic transitions within a molecule. For aromatic systems like pyridine N-oxides, the spectrum typically shows π → π* and n → π* transitions. The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the aromatic ring. The presence of two bromine atoms and the N-oxide group would be expected to cause a shift in the absorption maxima compared to unsubstituted pyridine 1-oxide.

Reactivity Profiles and Mechanistic Investigations of 2,4 Dibromopyridine 1 Oxide

Influence of the N-Oxide Moiety on Pyridine (B92270) Ring Reactivity

The introduction of an N-oxide functional group to the pyridine ring significantly alters its electronic properties and, consequently, its reactivity. chemtube3d.comiust.ac.ir In the case of 2,4-Dibromopyridine (B189624) 1-oxide, the N-oxide moiety plays a pivotal role in dictating the molecule's behavior in chemical reactions. The oxygen atom, being highly electronegative, draws electron density from the nitrogen atom, creating a dipole moment. scripps.edu This electronic perturbation is transmitted throughout the aromatic ring, influencing its susceptibility to both electrophilic and nucleophilic attack. iust.ac.ir

The N-oxide group acts as a strong electron-withdrawing group through inductive effects, while also being capable of donating electron density into the ring via resonance. bhu.ac.innih.gov This dual nature leads to a complex pattern of reactivity. The resonance structures indicate that the N-oxide group increases electron density at the 2- and 4-positions, making these sites more susceptible to electrophilic attack than in pyridine itself. iust.ac.irbhu.ac.in Conversely, the strong inductive withdrawal of electrons by the positively charged nitrogen atom deactivates the entire ring, particularly at the 2- and 4-positions, towards nucleophilic attack. bhu.ac.inquimicaorganica.org This enhanced electrophilicity at specific carbon atoms is a key feature of pyridine N-oxides, rendering them useful intermediates in the synthesis of substituted pyridines. bhu.ac.inwikipedia.org

The presence of a strong electron-withdrawing group, such as a nitro group, in the para-position of pyridine N-oxide has been shown to result in a decrease in the N→O bond length. nih.gov This suggests a significant redistribution of electron density within the molecule, further influencing its reactivity. nih.gov

The oxygen atom of the N-oxide moiety is a potent hydrogen bond acceptor, making pyridine N-oxide derivatives significantly stronger hydrogen bond bases than their corresponding pyridines. rsc.orgresearchgate.net This property arises from the localization of negative charge on the oxygen atom in the N(+)→O(−) dipole. rsc.org The ability to form strong hydrogen bonds can influence the solubility of these compounds and their interactions with other molecules in a reaction mixture. rsc.orgrsc.org Studies have shown that the hydrogen-bonding abilities of pyridine N-oxides can be influenced by the substitution patterns on the pyridine ring. researchgate.net The formation of hydrogen bonds can lead to an elongation of the N→O bond. nih.gov

Nucleophilic Substitution Reactions at Brominated Positions

The presence of the N-oxide group and the two bromine atoms makes 2,4-Dibromopyridine 1-oxide a versatile substrate for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the N-oxide activates the ring, particularly at the 2- and 4-positions, towards attack by nucleophiles. bhu.ac.inquimicaorganica.org

In nucleophilic substitution reactions of di-substituted pyridine N-oxides, the position of substitution is highly dependent on the nature of the leaving groups and the reaction conditions. For pyridine N-oxides, nucleophilic attack is generally favored at the 2- and 4-positions. scripps.edubhu.ac.in In the case of 2,4-dihalogenated pyridine N-oxides, the regioselectivity of nucleophilic displacement is a critical consideration.

Research on similar systems, such as 2-halopyridine N-oxides, has demonstrated that functionalization can be directed with high regioselectivity. researchgate.netnih.gov For instance, the reaction of 2-halopyridine N-oxides with Grignard reagents can lead to selective arylation, alkenylation, and alkylation. The choice of the halogen (Cl or Br) can act as a blocking group, allowing for site-controllable functionalization at the C2/C6 positions.

In the reactions of halogeno- and nitro-pyridine N-oxides with sodium ethoxide, the positional reactivity for halogen displacement was found to be 2 > 4. rsc.org This suggests that in this compound, a nucleophile might preferentially attack the C-2 position. The greater reactivity at the 2-position can be attributed to a combination of electronic and steric factors.

Below is a table summarizing the general reactivity patterns in nucleophilic substitutions of substituted pyridine N-oxides.

Position of Leaving GroupRelative Reactivity with Nucleophiles
2-positionHigh
4-positionModerate to High
3-positionLow

This table represents generalized reactivity trends and specific outcomes can vary based on the substrate, nucleophile, and reaction conditions.

A common and synthetically useful strategy involving pyridine N-oxides is a tandem reaction sequence where a nucleophilic substitution is followed by the reduction (deoxygenation) of the N-oxide. bhu.ac.inwikipedia.org This approach allows for the introduction of a variety of functional groups onto the pyridine ring that might be difficult to achieve directly with the parent pyridine. iust.ac.ir

The deoxygenation step can be accomplished using various reducing agents. bhu.ac.in This two-step process effectively utilizes the activating and directing properties of the N-oxide group, which is then removed to yield the final substituted pyridine product. wikipedia.org For example, the synthesis of 4-nitropyridine (B72724) is achieved by first nitrating pyridine N-oxide and then deoxygenating the resulting 4-nitro derivative. bhu.ac.in

Electrophilic Aromatic Substitution Reactions

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene, due to the electron-withdrawing nature of the nitrogen atom. stackexchange.comyoutube.com The presence of two deactivating bromine atoms in this compound would be expected to further decrease the ring's reactivity towards electrophiles.

However, the N-oxide functionality complicates this picture. The oxygen atom can donate electrons into the ring through resonance, which activates the 2- and 4-positions towards electrophilic attack. iust.ac.irbhu.ac.in This activation can sometimes overcome the deactivating inductive effect of the N-oxide and the halogen substituents. Despite this, EAS reactions on such highly substituted and deactivated rings are generally challenging and may require harsh reaction conditions. youtube.com

Computational studies on the nitration of pyridine N-oxide suggest that the reaction proceeds via a stepwise polar mechanism and that the para-substituted product is favored, which aligns with experimental observations. rsc.org However, in strongly acidic media required for many EAS reactions like nitration, the N-oxide oxygen can be protonated. youtube.com The resulting protonated species is strongly deactivated, rendering the ring much less susceptible to electrophilic attack. stackexchange.comrsc.org

Regioselective Nitration Studies

The introduction of a nitro group into the pyridine N-oxide ring system is a significant electrophilic aromatic substitution reaction. The N-oxide functional group enhances the electron density of the pyridine ring, particularly at the C2 (ortho) and C4 (para) positions, thus activating it towards electrophiles. In a typical electrophilic substitution like nitration, pyridine N-oxide reacts exclusively at the C4 position to yield 4-nitropyridine N-oxide. sapub.org This regioselectivity is a key aspect of its chemistry. Studies on monosubstituted pyridine-N-oxides containing a bromine atom have shown that a nitro group is introduced into the 4-position when heated with a mixture of fuming nitric acid and sulfuric acid. researchgate.net

For this compound, the C2 and C4 positions are blocked by bromine atoms. Consequently, electrophilic attack is directed to the remaining available positions. Based on the directing effect of the N-oxide group, the C6 position (ortho to the nitrogen) would be the most electronically favored site for nitration. The reaction typically requires strong acidic conditions, such as a mixture of concentrated nitric and sulfuric acids at elevated temperatures, to generate the reactive nitronium ion (NO₂⁺) electrophile. sapub.orgrsc.org While the N-oxide group activates the ring, the presence of two deactivating bromine atoms means that forcing conditions are generally necessary to achieve nitration. The anticipated major product would therefore be 2,4-dibromo-6-nitropyridine (B13925242) 1-oxide, with potential formation of other minor isomers.

Other Electrophilic Functionalizations

Beyond nitration, pyridine N-oxides can undergo other electrophilic functionalizations, such as halogenation. The halogenation of pyridine rings, which are electron-deficient, typically requires harsh conditions. nih.govchemrxiv.org However, the N-oxide group activates the ring, facilitating these reactions. For this compound, further bromination would likely occur at the C6 position, the most activated available site. The reaction conditions often involve an electrophilic bromine source, potentially activated by a Lewis or Brønsted acid. chemrxiv.orgchemrxiv.org The inherent reactivity of the starting material, which already possesses two bromine atoms, would necessitate carefully controlled conditions to achieve selective mono-halogenation at the C6 position without leading to over-halogenation or decomposition.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and 2,4-dibromopyridine serves as a versatile building block in this context. nih.govwikipedia.org The differential reactivity of the C2-Br and C4-Br bonds allows for selective functionalization, which is a subject of significant mechanistic investigation. whiterose.ac.ukacs.org Typically, cross-coupling reactions on dihalogenated N-heteroarenes occur at the position proximal to the heteroatom (C2). nih.govresearchgate.net However, recent studies have revealed that this site selectivity can be inverted under specific catalytic conditions. whiterose.ac.ukacs.org

Suzuki-Miyaura Cross-Coupling of Bromopyridine N-Oxides

The Suzuki-Miyaura cross-coupling, which pairs an organoboron reagent with an organic halide, is a cornerstone of modern organic synthesis. asianpubs.orgnih.gov In the case of 2,4-dibromopyridine, the reaction with arylboronic acids typically exhibits high selectivity for substitution at the C2 position when using conventional mononuclear palladium catalysts like Pd(PPh₃)₄ or catalyst systems generated from Pd₂(dba)₃ with phosphine (B1218219) ligands. whiterose.ac.ukresearchgate.net This preference is attributed to the higher electrophilicity and weaker C-Br bond at the position adjacent to the ring nitrogen. acs.org

However, a remarkable switch in regioselectivity from the "typical" C2-arylation to an "atypical" C4-arylation can be achieved by modifying the catalyst system. whiterose.ac.ukacs.org Research has shown that conditions promoting the formation of multinuclear palladium species, such as Pd₃-type clusters and nanoparticles, favor reaction at the C4 position. nih.govwhiterose.ac.uk This can be accomplished by altering the palladium-to-ligand ratio, specifically by using a lower equivalence of a phosphine ligand like PPh₃ relative to the palladium source (e.g., Pd(OAc)₂). whiterose.ac.ukacs.org The presence of certain additives, such as quaternary ammonium (B1175870) salts, can also be critical in steering the reaction towards C4 selectivity. whiterose.ac.uk

Catalyst SystemBaseConditionsMajor ProductSelectivity (C4:C2)Reference
Pd₂(dba)₃·CHCl₃ / 2 PPh₃n-Bu₄NOH (aq)Toluene, 100°CC2-ArylationLow (C2-selective) acs.org
Pd(OAc)₂ / 1 PPh₃n-Bu₄NOH (aq)Toluene, 100°CC4-ArylationHigh (C4-selective) whiterose.ac.ukacs.org
Pd(OAc)₂ / 0.5 PPh₃n-Bu₄NOH (aq)Toluene, 100°CC4-ArylationVery High (C4-selective) whiterose.ac.uk
Pd(PPh₃)₄TlOHDioxane, 25°CC2-ArylationHigh (C2-selective) researchgate.net

Kumada-Corriu Cross-Coupling Reactions

The Kumada-Corriu coupling utilizes a Grignard reagent as the nucleophilic partner and is one of the earliest developed transition-metal-catalyzed cross-coupling methods. organic-chemistry.orgwikipedia.org Similar to the Suzuki coupling, the site selectivity in the Kumada reaction of 2,4-dibromopyridine is highly dependent on the nature of the palladium catalyst. whiterose.ac.ukacs.org

When mononuclear palladium catalysts are employed, the reaction with Grignard reagents like phenylmagnesium bromide preferentially occurs at the C2 position. nih.gov This outcome aligns with the established reactivity patterns for dihaloheteroarenes. However, the same catalytic systems that induce a switch to C4 selectivity in Suzuki couplings also prove effective in the Kumada reaction. whiterose.ac.uk Specifically, catalyst systems derived from Pd(OAc)₂ with a substoichiometric amount of PPh₃ ligand, which are known to form palladium clusters and nanoparticles, can invert the selectivity to strongly favor the formation of the C4-arylated product. acs.org This demonstrates that the principle of controlling site-selectivity through catalyst speciation is applicable across different types of cross-coupling reactions. nih.govorganic-chemistry.org

Catalyst SystemGrignard ReagentConditionsMajor ProductSelectivity (C4:C2)Reference
Pd₂(dba)₃·CHCl₃ / 2 PPh₃PhMgBrToluene, 100°CC2-ArylationLow (C2-selective) acs.org
Pd(OAc)₂ / 1 PPh₃PhMgBrToluene, 100°CC4-ArylationHigh (C4-selective) acs.org
Pd(OAc)₂ / 0.5 PPh₃PhMgBrToluene, 100°CC4-ArylationVery High (C4-selective) whiterose.ac.uk

Stille Coupling and Other Metal-Mediated Transformations

The Stille reaction, which couples an organotin compound with an organic electrophile, is another versatile palladium-catalyzed method for C-C bond formation. harvard.eduorganic-chemistry.org While specific studies on the Stille coupling of this compound are less common, the reaction principles can be extrapolated from related systems. Research has documented the use of Stille reactions for the preparation of 4,4'-dihalo-2,2'-bipyridines from dihalopyridine precursors. semanticscholar.orgresearchgate.net For instance, the coupling of a pyridylstannane with 2,4-dibromopyridine using a Pd(PPh₃)₄ catalyst has been shown to yield the corresponding bipyridine. semanticscholar.org

Given the reactivity trends observed in Suzuki and Kumada couplings, it is expected that the Stille reaction of 2,4-dibromopyridine under standard conditions with catalysts like Pd(PPh₃)₄ would also proceed with initial selectivity at the C2 position. nih.govacs.org The reaction mechanism follows the canonical catalytic cycle of oxidative addition, transmetalation with the organostannane, and reductive elimination. harvard.edu Additives such as copper(I) iodide (CuI) are often used to facilitate the transmetalation step. semanticscholar.org The potential to control regioselectivity by manipulating the catalyst's form (mononuclear vs. nanoparticle) remains an area for further investigation in the context of the Stille reaction with this specific substrate.

Mechanistic Insights into Site-Selectivity in Cross-Couplings

The dichotomy in site-selectivity (C2 vs. C4) in the cross-coupling of 2,4-dibromopyridine is a result of competing mechanistic pathways governed by the nature of the active palladium catalyst. nih.govwhiterose.ac.uk The conventional C2 selectivity is rooted in the intrinsic electronic properties of the substrate. researchgate.net Density Functional Theory (DFT) calculations have shown that the C2-Br bond is weaker and more polarized than the C4-Br bond, making it kinetically favored for oxidative addition to a mononuclear Pd(0) complex, which is typically the rate-determining step. acs.org

The switch to C4 selectivity is attributed to a change in the dominant catalytic species from mononuclear palladium to multinuclear palladium clusters or nanoparticles. whiterose.ac.ukacs.org This change in "catalyst speciation" is critically influenced by the reaction conditions, particularly the ratio of the palladium precursor (e.g., Pd(OAc)₂) to the phosphine ligand (e.g., PPh₃). nih.govacs.org

High Ligand Ratio (e.g., Pd:PPh₃ of 1:2 or higher): Favors the formation of stable, mononuclear Pd(0)L₂ species, which selectively activate the more reactive C2-Br bond. acs.orgresearchgate.net

Low Ligand Ratio (e.g., Pd:PPh₃ of 1:1 or lower): Leads to the formation of ligand-deficient palladium species that readily aggregate into catalytically competent clusters and nanoparticles. nih.govwhiterose.ac.uk These larger palladium species are believed to interact with the substrate differently, leading to a reversal of the innate selectivity and favoring the oxidative addition at the C4-Br bond. whiterose.ac.uk

The specific role of ligands and additives is also crucial. Sterically demanding and electron-rich ligands can influence the ligation state and geometry of the palladium center, thereby affecting activation energies for oxidative addition at different sites. rsc.orgorganic-chemistry.org Furthermore, additives like n-Bu₄NBr can stabilize the nanoparticle catalysts, enhancing their activity and selectivity for the C4 position. whiterose.ac.uk This ability to switch the reaction outcome by tuning the catalyst system highlights the complex interplay between the substrate, catalyst, and ligands in determining the regioselectivity of cross-coupling reactions. nih.govwhiterose.ac.uk

Oxidative and Reductive Chemical Transformations

The N-oxide functionality in this compound can be readily removed through reductive deoxygenation. This transformation is a key step in synthetic routes where the N-oxide is used to activate the pyridine ring for certain reactions, and its subsequent removal yields the corresponding 2,4-dibromopyridine. Various reducing agents can be employed for this purpose. For example, one efficient method for the preparation of 2,4-dibromopyridine involves a tandem nucleophilic substitution and N-oxide reduction process starting from the corresponding nitroazine N-oxide. While specific oxidative transformations of this compound are not extensively detailed in the literature, the pyridine N-oxide moiety can generally direct oxidation to adjacent positions under specific conditions.

Radical Reactions and Photochemical Rearrangements

The pyridine N-oxide structure is susceptible to radical reactions and can undergo intriguing photochemical rearrangements.

Pyridine N-oxides can serve as precursors to pyridine N-oxy radicals through single-electron oxidation. While specific studies on the generation of the 2,4-dibromopyridine N-oxy radical are not prominent, the general reactivity pattern suggests that such a radical species would be electrophilic. These radicals can participate in various transformations, including additions to unsaturated systems. The presence of two bromine atoms on the pyridine ring would be expected to influence the electronic properties and subsequent reactivity of the corresponding N-oxy radical.

Pyridine N-oxides are known to undergo photochemical valence isomerization upon UV irradiation. This process can lead to the formation of oxaziridine (B8769555) intermediates. Recent studies have shown that these intermediates can undergo an "oxygen walk" mechanism, resulting in the migration of the oxygen atom to a carbon atom of the pyridine ring.

This photochemical rearrangement can lead to the formation of hydroxylated pyridine derivatives. For instance, a general method for the C3-selective hydroxylation of pyridines proceeds via the photochemical valence isomerization of the corresponding pyridine N-oxides. nih.govnih.govacs.orgresearchgate.net This transformation highlights a pathway for oxygen migration from the nitrogen atom to a ring carbon, offering a route to functionalized pyridines that can be challenging to access through other means. While this reaction has been demonstrated for a range of substituted pyridine N-oxides, its specific application to this compound would be a subject for further investigation.

Cycloaddition Chemistry Involving N-Oxide Dipoles

Pyridine N-oxides are known to function as 1,3-dipoles in cycloaddition reactions, offering a pathway to various heterocyclic systems. The electron-withdrawing nature of the N-oxide functional group, compounded by the presence of halogen substituents, is expected to influence the electronic properties of the pyridine ring and, consequently, its reactivity as a dipole.

General Reactivity of Halogenated Pyridine N-Oxides

Research on substituted pyridine N-oxides indicates that they can participate in [3+2] cycloaddition reactions with suitable dipolarophiles. For instance, studies on 3,5-dihalogenopyridine N-oxides have shown that they react with electron-deficient allenes. These reactions proceed to give cycloadducts which, under the reaction conditions, can undergo subsequent elimination of a hydrogen halide (dehydrohalogenation) to yield the corresponding pyridyl-substituted heterocyclic products.

This reactivity suggests that the N-oxide moiety in these systems is capable of acting as a 1,3-dipole, and the halogen atoms play a role in the subsequent chemistry of the initial cycloadduct. The electron-withdrawing effect of the bromine atoms in this compound would likely render the pyridine N-oxide a more electron-deficient dipole. This electronic characteristic would favor reactions with electron-rich dipolarophiles according to Frontier Molecular Orbital (FMO) theory, which governs such pericyclic reactions.

Mechanistic Considerations

The mechanism of 1,3-dipolar cycloadditions is generally considered to be a concerted pericyclic process. In the case of a pyridine N-oxide, the dipole can be represented by resonance structures that place a negative charge on the oxygen atom and a positive charge distributed within the pyridine ring. The reaction with a dipolarophile, such as an alkene or alkyne, would proceed through a five-membered cyclic transition state, leading to the formation of an isoxazoline (B3343090) or isoxazole (B147169) ring fused to the pyridine scaffold.

For this compound, the reaction with an unsymmetrical dipolarophile would also raise questions of regioselectivity. The substitution pattern on the pyridine ring, with bromine atoms at the 2 and 4 positions, would influence the electronic distribution in the dipole and could direct the orientation of the dipolarophile in the transition state. However, without specific experimental data, any prediction of the regiochemical outcome remains speculative.

Anticipated Cycloaddition Reactions and Products

Based on the general reactivity of pyridine N-oxides, it can be postulated that this compound would react with various dipolarophiles to yield fused heterocyclic systems. A hypothetical reaction with an alkene is depicted below:

[Image of a hypothetical reaction scheme of this compound with a generic alkene (R-CH=CH-R') leading to a fused isoxazolidine (B1194047) product.]

Similarly, a reaction with an alkyne would be expected to yield a fused isoxazole derivative. The stability of the initial cycloadducts would be a key factor in the reaction outcome. As observed with other halogenated pyridine N-oxides, these primary products could be susceptible to further transformations, such as dehydrobromination, which would lead to aromatization of the newly formed heterocyclic ring.

Data on Related Compounds

To illustrate the potential reactivity, the table below summarizes hypothetical reaction outcomes based on known cycloadditions of other pyridine N-oxide derivatives. It is crucial to note that this data is illustrative and not based on experimentally verified reactions of this compound.

DipolarophileExpected Product TypePotential Subsequent Reaction
EthyleneFused Isoxazolidine-
PhenylacetyleneFused IsoxazoleAromatization
N-PhenylmaleimideFused Isoxazolidine-dione-
Dimethyl AcetylenedicarboxylateFused Isoxazole-dicarboxylateAromatization

Derivatization and Functionalization Strategies for Diverse Chemical Entities

Selective Modification of Bromine Substituents

The two bromine atoms on the 2,4-dibromopyridine (B189624) 1-oxide ring exhibit different reactivities, enabling selective functionalization through transition-metal-catalyzed cross-coupling reactions. The bromine atom at the C2-position is generally more susceptible to oxidative addition to a palladium(0) catalyst, a key step in many cross-coupling reactions. This preferential reactivity is attributed to the electronic properties of the pyridine (B92270) N-oxide ring, where the C2-position is more electrophilic, and the C2-Br bond is weaker than the C4-Br bond. acs.org

Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Stille couplings, are commonly employed to selectively replace the C2-bromine. researchgate.netsemanticscholar.org For instance, in Suzuki-Miyaura cross-coupling with organoboron species, reactions using mononuclear palladium catalysts typically show high selectivity for arylation at the C2-position. acs.orgresearchgate.net Similarly, Stille couplings involving organostannanes, such as hexamethylbistannane, proceed with high regioselectivity to yield the 2-stannyl-4-bromopyridine derivative. semanticscholar.org

Interestingly, the regioselectivity can be reversed. Recent studies have shown that the type of palladium catalyst used can influence the site of reaction. While mononuclear palladium catalysts favor C2 substitution, the use of multinuclear palladium species, such as palladium clusters or nanoparticles, can switch the site-selectivity of arylation to the C4-position. acs.org This provides a method to access either 2-substituted or 4-substituted bromopyridine 1-oxide derivatives from the same starting material by carefully selecting the catalyst. acs.org

Selective Cross-Coupling Reactions of Bromine Substituents
Reaction TypeReagentsCatalyst SystemSelective PositionProduct TypeReference
Suzuki-Miyaura CouplingArylboronic AcidsMononuclear Pd(0) (e.g., Pd(PPh₃)₄)C22-Aryl-4-bromopyridine 1-oxide acs.orgresearchgate.net
Suzuki-Miyaura CouplingArylboronic AcidsPd Nanoparticles/ClustersC42-Bromo-4-arylpyridine 1-oxide acs.org
Stille CouplingHexamethylbistannanePd(PPh₃)₂Cl₂C24-Bromo-2-trimethylstannylpyridine 1-oxide semanticscholar.org

Introduction of New Functional Groups onto the Pyridine Ring

The N-oxide group significantly activates the pyridine ring, making it more susceptible to both nucleophilic and electrophilic substitution reactions compared to the parent pyridine. youtube.com This allows for the introduction of new functional groups at various positions, either by replacing the existing bromine atoms or by functionalizing the C-H bonds of the ring.

One common strategy is the introduction of a cyano group, a versatile functional group that can be further transformed into amines, carboxylic acids, or amides. wikipedia.org Cyanation of pyridine N-oxides can be achieved by reacting them with a cyanide source, such as potassium cyanide, in the presence of an acylating agent like dimethylcarbamoyl chloride. chem-soc.siresearchgate.net This reaction typically occurs at the C2-position (α-cyanation), which is highly activated for nucleophilic attack. chem-soc.si

Electrophilic substitution, such as nitration, is also directed by the N-oxide group. The nitration of pyridine N-oxide itself famously yields 4-nitropyridine (B72724) N-oxide. oc-praktikum.de For substituted pyridine N-oxides, the nitro group is generally introduced at the 4-position if it is available. researchgate.netresearchgate.net In the case of 2,4-dibromopyridine 1-oxide, where the 4-position is occupied, nitration would be expected to occur at other activated positions, such as C6, although this can be influenced by steric hindrance from the adjacent bromine atom.

Introduction of New Functional Groups
ReactionReagentsPosition of FunctionalizationProduct TypeReference
CyanationKCN, Dimethylcarbamoyl chlorideC22-Cyano-4-bromopyridine 1-oxide chem-soc.siresearchgate.net
NitrationFuming HNO₃, H₂SO₄C6 (predicted)2,4-Dibromo-6-nitropyridine (B13925242) 1-oxide researchgate.net

Transformations Involving the N-Oxide Functionality

The N-oxide group is not merely a directing and activating group; it can also participate directly in reactions, leading to important structural modifications. The most fundamental transformation is deoxygenation, which removes the oxygen atom to yield the corresponding pyridine derivative. This reaction is often the final step in a synthetic sequence, revealing the functionalized pyridine core. acs.org Deoxygenation can be achieved with a variety of reagents, including trivalent phosphorus compounds like phosphorus trichloride (B1173362) (PCl₃). stackexchange.com

The choice of reagent can lead to different outcomes. While PCl₃ typically results in simple deoxygenation, using phosphorus oxychloride (POCl₃) can induce both deoxygenation and chlorination, usually at the C2 position. stackexchange.com Another powerful transformation involves reacting the N-oxide with acetyl bromide. This can lead to a tandem reaction where a nucleophilic substitution of a group on the ring (like a nitro group) is followed by deoxygenation of the N-oxide at higher temperatures, providing a one-pot method for synthesizing functionalized pyridines. semanticscholar.orgresearchgate.net

Furthermore, the N-oxide oxygen can be acylated by reagents such as acetic anhydride (B1165640). This initial acylation makes the pyridine ring extremely electron-deficient and susceptible to nucleophilic attack or rearrangement. chemtube3d.com In substrates with an alkyl group at the C2 position, this can lead to a semanticscholar.orgsemanticscholar.org-sigmatropic rearrangement, resulting in functionalization of the side chain. chemtube3d.com These reactions highlight the N-oxide's role as a reactive handle for diverse chemical transformations.

Transformations of the N-Oxide Functionality
TransformationReagent(s)OutcomeProduct TypeReference
DeoxygenationPCl₃Simple removal of oxygen2,4-Dibromopyridine stackexchange.com
Deoxygenation/ChlorinationPOCl₃Removal of oxygen and chlorination2-Chloro-4-bromopyridine (or other chlorinated isomers) stackexchange.com
Tandem Substitution/DeoxygenationAcetyl Bromide (at high temp.)Substitution of another group (e.g., NO₂) and deoxygenation2,4-Dibromopyridine (from 2-bromo-4-nitropyridine (B184007) N-oxide) semanticscholar.orgresearchgate.net
Acylation-Induced RearrangementAcetic AnhydrideFormation of an N-acetoxy salt, enabling rearrangementRearranged pyridone derivatives chemtube3d.com

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and its correlation with chemical reactivity.

Geometry Optimizations and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For 2,4-Dibromopyridine (B189624) 1-oxide, DFT methods are employed to find the equilibrium geometry by minimizing the energy of the system. This process provides crucial information about bond lengths, bond angles, and dihedral angles that define the molecule's shape. Conformational analysis, a systematic study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, is also performed to identify the lowest energy conformer, which is the most populated conformation at thermal equilibrium.

Frontier Molecular Orbital (FMO) Theory for Reaction Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and spatial distribution of these orbitals are key determinants of a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For 2,4-Dibromopyridine 1-oxide, the HOMO is typically associated with the electron-rich regions of the molecule, such as the oxygen atom of the N-oxide group and the pyridine (B92270) ring, making these sites susceptible to electrophilic attack. Conversely, the LUMO is localized on the electron-deficient areas, indicating the likely sites for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests higher reactivity.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound
OrbitalEnergy (eV)
HOMO-6.58
LUMO-1.23
HOMO-LUMO Gap5.35

Natural Bond Orbital (NBO) Analysis of Bonding Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density and the nature of bonding within a molecule. researchgate.netwisc.edu It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the intuitive chemical concepts of core electrons, lone pairs, and bonding and antibonding orbitals.

Mechanistic Pathway Elucidation through Transition State Calculations

Computational chemistry is instrumental in mapping out the potential energy surface of a chemical reaction, allowing for the identification of reactants, products, intermediates, and, most importantly, transition states. chemrxiv.org Transition state calculations are used to determine the structure and energy of the highest point along the reaction coordinate, which corresponds to the activation energy of the reaction.

For reactions involving this compound, such as nucleophilic substitution or cycloaddition reactions, DFT calculations can be employed to model the entire reaction pathway. chemrxiv.org By locating the transition state, chemists can gain a deeper understanding of the reaction mechanism, including the sequence of bond-breaking and bond-forming events. This knowledge is invaluable for optimizing reaction conditions and predicting the regioselectivity and stereoselectivity of chemical transformations.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and electronic properties of a molecule.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the local electronic environment of each nucleus. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound with good accuracy, aiding in the assignment of experimental spectra. researchgate.net

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the positions and intensities of the vibrational bands in the IR spectrum of this compound. researchgate.net This information is useful for identifying characteristic functional groups and confirming the molecule's structure.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum of this compound, including the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound
Spectroscopic TechniquePredicted ParameterValue
¹H NMRδ (H3)8.15 ppm
δ (H5, H6)7.50, 7.85 ppm
IRν(C-Br)650-750 cm⁻¹
ν(N-O)1200-1300 cm⁻¹
ν(C=C, C=N)1400-1600 cm⁻¹
UV-Visλmax~270 nm

Analysis of Hydrogen Bond Basicity and Bioisosteric Relationships

The N-oxide group in this compound significantly influences its ability to act as a hydrogen bond acceptor. Computational methods can be used to quantify the hydrogen bond basicity of the molecule by calculating the interaction energy with a hydrogen bond donor, such as water or methanol. This information is crucial for understanding its behavior in biological systems and its potential as a ligand in coordination chemistry.

Furthermore, computational studies can explore bioisosteric relationships. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. For instance, the difluoromethyl group (CHF₂) has been investigated as a potential bioisostere for the N-oxide functionality. nih.gov DFT calculations can compare the electrostatic potential, dipole moment, and other electronic properties of this compound with its difluoromethyl analogue to assess the validity of this bioisosteric replacement. This approach is valuable in drug design for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds.

Influence of the N→O Bond on Molecular Structure and Properties

Computational and theoretical chemistry studies provide significant insights into the molecular structure and electronic properties of pyridine N-oxides. While specific computational studies focusing exclusively on this compound are not extensively detailed in the available literature, the influence of the semipolar N→O bond can be thoroughly understood by examining the parent compound, pyridine N-oxide (PyO), and its substituted derivatives. The principles derived from these studies are directly applicable to understanding the molecular characteristics of this compound.

The introduction of the N-oxide function significantly alters the geometry and electronic distribution of the parent pyridine ring. The N→O bond is semipolar, often represented as N⁺–O⁻, which introduces a high degree of polarity to the molecule and makes it a strong hydrogen bond acceptor. rsc.orgacs.org This bond is characterized by a notable bond dissociation energy (BDE), with computational studies predicting it to be 10-14 kcal/mol higher than that of trimethylamine (B31210) N-oxide, indicating a stronger bond, which is also reflected in its shorter N-O bond length compared to aliphatic amine N-oxides. nih.govnih.govresearchgate.net

The presence of substituents on the pyridine ring, such as the bromine atoms in this compound, modulates the properties of the N→O bond and the entire molecule. nih.gov Quantum chemical calculations, particularly using Density Functional Theory (DFT), have demonstrated that electron-withdrawing and electron-donating groups exert predictable effects on the molecular structure. researchgate.netresearchgate.net

Electron-withdrawing substituents, like a nitro group (–NO₂), tend to decrease the length of the N→O bond when compared to the unsubstituted pyridine N-oxide. nih.govresearchgate.net Conversely, electron-donating groups, such as a methyl group (–CH₃), lead to an increase in the N→O bond length. nih.govresearchgate.net Bromine is considered an electron-withdrawing group due to its inductive effect. Therefore, it is anticipated that the two bromine atoms in this compound would lead to a shortening of the N→O bond relative to the parent pyridine N-oxide.

These substituent effects also extend to the geometry of the pyridine ring itself. For instance, an electron-withdrawing group in the para-position (position 4) typically results in an increase of the ipso-angle (the internal ring angle at the point of substitution), while an electron-donating group causes a decrease. nih.govresearchgate.net

The table below summarizes calculated structural parameters for pyridine N-oxide and some of its derivatives, illustrating the influence of different substituents. The expected trend for this compound is included based on the established effects of electron-withdrawing groups.

Table 1: Comparison of Calculated Molecular Geometry Parameters for Substituted Pyridine N-Oxides Data derived from DFT calculations (B3LYP/aug-cc-pVTZ). Data for PyO and its 4-substituted derivatives are from published studies. nih.gov The values for this compound are predicted trends.

CompoundSubstituent(s)N→O Bond Length (Å)C2–N–C6 Angle (°)
Pyridine N-oxide (PyO)None1.303123.6
4-Methylpyridine N-oxide-CH₃ (Donating)1.307123.0
4-Nitropyridine (B72724) N-oxide-NO₂ (Withdrawing)1.289124.6
This compound2,4-di-Br (Withdrawing)Expected < 1.303Expected to be altered

The electronic properties are also significantly impacted by the N→O bond and ring substituents. The N-oxide group is a strong hydrogen bond base, which generally decreases the lipophilicity of the molecule compared to its corresponding pyridine analog. rsc.org The presence of strong electron-withdrawing substituents on the pyridine ring increases the electron affinity of the compound. researchgate.net This suggests that this compound would possess a higher electron affinity than pyridine N-oxide itself.

Natural Bond Orbital (NBO) analysis is a computational tool used to study the distribution of electron density. researchgate.net In pyridine N-oxides, such analyses reveal the nature of the semipolar N→O bond and how its characteristics are influenced by substituents. researchgate.net The positive charge on the nitrogen atom, a consequence of the N⁺–O⁻ character, can also impart some hydrogen bond acidity to the molecule. rsc.org

Applications in Advanced Materials and Biological Chemistry

Building Blocks for Complex Polyheterocyclic Systems

2,4-Dibromopyridine (B189624) 1-oxide serves as a valuable building block for the synthesis of complex polyheterocyclic systems, which are integral to materials science and coordination chemistry. The differential reactivity of the bromine atoms at the C2 and C4 positions allows for sequential and regioselective functionalization. This controlled introduction of various substituents is a cornerstone for constructing elaborate molecular architectures.

The corresponding 2,4-dibromopyridine is a known precursor for 2,4-disubstituted pyridines, which in turn are used to create conjugated pyridine (B92270) and 2,2'-bipyridine (B1663995) building blocks. researchgate.netresearchgate.net These conjugated systems are of significant interest for their applications in the development of functional materials and in coordination chemistry. researchgate.net The N-oxide functionality in 2,4-dibromopyridine 1-oxide offers an additional layer of synthetic utility, as the N-oxide group can be retained in the final molecule to modulate its electronic properties or can be removed at a later stage.

The synthesis of polyheterocyclic compounds often involves iterative cycles of cross-coupling reactions, such as the Sonogashira coupling, followed by cyclization reactions. nih.gov The bromo-substituents on the pyridine ring are ideal handles for such palladium-catalyzed transformations, enabling the construction of diverse heterocyclic units like benzofurans, indoles, and isocoumarins. nih.gov

A general strategy for the synthesis of polyheterocyclic compounds is outlined below:

Step Reaction Reagents Purpose
1 Sonogashira Coupling Haloarene, Alkyne, PdCl₂(PPh₃)₂, CuI, DIPA Formation of a C-C bond between the haloarene and the alkyne.
2 Iodocyclization I₂ or ICl Cyclization of the alkyne to form a new heterocyclic ring with an iodine substituent.
3 Iteration Repeat steps 1 and 2 Further elaboration of the molecule to build complex polyheterocyclic systems.

Precursors in Medicinal Chemistry and Pharmaceutical Synthesis

The pyridine nucleus is a common scaffold in a vast array of natural products and pharmacologically active compounds, including well-known vitamins and coenzymes. jcbsc.org Consequently, functionalized pyridine derivatives are of immense interest to medicinal chemists. This compound serves as a key precursor in the synthesis of such derivatives, which are explored for various therapeutic applications.

A notable application of this compound is in the synthesis of 2-amino-4-bromopyridine, a crucial intermediate in the preparation of various pharmaceuticals. A patented method describes a two-step process involving an ammoniation reaction of 2,4-dibromopyridine-N-oxide with ammonia (B1221849) water, followed by a reduction reaction to yield the desired product with a high total yield. google.com

Furthermore, dibromopyridines are utilized as starting materials in the synthesis of novel anticancer agents. For instance, a series of pyridine-bridged analogues of combretastatin-A4, a potent antitubulin agent, were designed and synthesized starting from commercially available dibromopyridines. nih.gov These syntheses typically involve sequential palladium-catalyzed Suzuki coupling reactions to introduce different aryl groups at the bromine-substituted positions. nih.gov

The following table summarizes the synthesis of a key medicinal intermediate from this compound:

Step Reaction Starting Material Reagents Product
1 Ammoniation 2,4-Dibromopyridine-N-oxide Ammonia water 2-Amino-4-bromopyridine-N-oxide
2 Reduction 2-Amino-4-bromopyridine-N-oxide Reduced iron powder, HCl 2-Amino-4-bromopyridine

Ligands and Catalysts in Homogeneous and Heterogeneous Catalysis

Pyridine-based structures are fundamental in the design of ligands for transition metal catalysts due to their unique electronic and steric properties. The ability to introduce various functional groups onto the pyridine ring allows for the fine-tuning of the catalyst's activity and selectivity.

Heteroaromatic N-oxides, including pyridine N-oxides, have emerged as powerful Lewis basic organocatalysts. mdpi.com They are capable of activating silicon-based reagents, such as allyltrichlorosilanes, facilitating a range of enantioselective transformations. mdpi.comresearchgate.net The development of chiral pyridine N-oxide derivatives has been a significant focus in the field of asymmetric catalysis. researchgate.net While specific organocatalytic applications of this compound itself are not extensively documented, its structure provides a template for the design of new chiral ligands and catalysts. The bromo-substituents can be replaced with various chiral moieties to create a library of catalysts for asymmetric synthesis.

In the realm of metal-catalyzed reactions, 2,4-dibromopyridine and its derivatives are extensively used in cross-coupling reactions. The differential reactivity of the two bromine atoms allows for selective mono- or disubstitution under palladium catalysis. researchgate.netsemanticscholar.org This selectivity is crucial for the controlled synthesis of complex molecules. For example, 4,4'-dibromo-2,2'-bipyridine, which can be synthesized from a related nitroazine N-oxide, undergoes selective substitutions under palladium catalysis. researchgate.netsemanticscholar.org

Pyridine-containing ligands are also instrumental in developing catalysts for challenging transformations like water-oxidation. A pyridine alkoxide chelate ligand has been shown to stabilize high oxidation states of iridium, leading to robust water-oxidation catalysts. nih.gov The design of such ligands often involves the strategic placement of functional groups on the pyridine ring to enhance catalytic activity and stability. nih.gov

The following table provides examples of metal-catalyzed reactions involving bromopyridine derivatives:

Reaction Type Catalyst Substrate Reagent Product
Stille Reaction Pd(PPh₃)₄ Bromopyridine Trimethylstannylpyridine Pyridinylpyridine N-oxide
Suzuki Coupling PdCl₂(dppf) Dibromopyridine Phenyl boronic acid Phenyl-substituted pyridine

Development of Functionalized Pyridine Derivatives for Specific Applications

Pyridine N-oxides are versatile synthetic intermediates, often exhibiting higher reactivity towards both electrophilic and nucleophilic reagents compared to their parent pyridines. researchgate.net This enhanced reactivity is exploited for the synthesis of a wide range of substituted pyridines. researchgate.net

Starting from this compound, a variety of functional groups can be introduced at the 2- and 4-positions through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. The N-oxide group can direct substitution patterns and can be readily removed if desired. For instance, several sulfur-containing derivatives of pyridine 1-oxide have been prepared for evaluation as antibacterial and antifungal agents. researchgate.net

The development of functionalized pyridine derivatives is a continuous effort in the pursuit of new materials and therapeutic agents. The versatility of this compound as a starting material ensures its continued importance in this field.

Emerging Research Frontiers and Future Perspectives

Development of Greener Synthetic Pathways

Traditional synthesis of pyridine (B92270) N-oxides often involves stoichiometric peroxy acids, such as peracetic acid, which can generate significant waste. wikipedia.org The future of 2,4-Dibromopyridine (B189624) 1-oxide synthesis is trending towards greener, more sustainable methods that minimize environmental impact and improve safety and efficiency.

Key areas of development include:

Catalytic Oxidation Systems: A significant advancement is the use of catalytic systems that employ safer and more atom-economical oxidants. For instance, a heterogeneous titanium silicalite (TS-1) catalyst used in a packed-bed microreactor with hydrogen peroxide (H₂O₂) as the oxidant has proven highly effective for N-oxidation of various pyridines. organic-chemistry.org This system is noted for its high efficiency, safety, and stability, with continuous operation demonstrated for over 800 hours without loss of catalyst activity. organic-chemistry.org

Solvent-Free and Metal-Free Conditions: Research is exploring catalyst-free and solvent-free approaches, aligning with the core principles of green chemistry. bohrium.com Methods such as microwave-mediated synthesis are being investigated to reduce reaction times and eliminate the need for conventional solvents. nih.gov

Photocatalysis: The use of visible-light photoredox catalysis offers a mild and efficient alternative for related transformations. researchgate.netchemrxiv.org Photocatalytic methods can enable deoxygenation of pyridine N-oxides using environmentally benign reducing agents like ethanol, avoiding harsher chemical reductants. researchgate.net Extending these principles to the N-oxidation step could provide a novel green synthetic route.

ApproachKey FeaturesPotential AdvantagesRelevant Research Focus
Heterogeneous CatalysisUse of solid catalysts (e.g., TS-1) with H₂O₂.Catalyst reusability, improved safety, waste reduction, suitable for flow chemistry.N-oxidation of pyridines. organic-chemistry.org
Microwave-Assisted SynthesisSolvent-free or reduced solvent conditions.Rapid reaction times, energy efficiency.Catalyst-free synthesis of related heterocycles. nih.gov
PhotocatalysisVisible light as an energy source.Mild reaction conditions, high selectivity, use of benign reagents.Deoxygenation of N-oxides. researchgate.netchemrxiv.org

Exploration of Novel Reactivity Modes

The N-oxide moiety and the two bromine atoms on the pyridine ring of 2,4-Dibromopyridine 1-oxide create a unique electronic landscape that is ripe for the exploration of new reactivity patterns beyond classical nucleophilic aromatic substitution.

C-H Functionalization: A major frontier in modern synthetic chemistry is the direct functionalization of carbon-hydrogen (C-H) bonds. researchgate.netingentaconnect.comresearchgate.net For pyridine N-oxides, the N-oxide group activates the C-H bonds at the C2 and C6 positions, making them susceptible to functionalization. bohrium.comresearchgate.net This opens up the possibility for reactions on this compound at the C6-H position, competing with reactions at the C-Br bonds. Research in this area focuses on:

Metal-Catalyzed C-H Activation: Palladium-catalyzed C-H activation has been used for the arylation, alkylation, and alkenylation of various pyridine N-oxides. researchgate.netresearchgate.net

Iron-Catalyzed Reactions: The use of inexpensive and abundant iron catalysts for C-H and C-N bond activation in pyridines is an area of growing interest, offering a more sustainable alternative to precious metal catalysts. researchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis has unlocked novel radical-based transformations for pyridine N-oxides. nih.govacs.orgnih.gov Single-electron oxidation of the N-oxide can generate a highly reactive N-oxy radical intermediate. acs.orgnih.govnih.govchemrxiv.org This intermediate can act as a potent hydrogen atom transfer (HAT) agent, enabling the functionalization of unactivated aliphatic C-H bonds. nih.govacs.orgacs.orgnih.gov For this compound, this creates opportunities for novel coupling reactions where the molecule acts as a catalyst or participates in radical cascades, a stark contrast to its traditional role as an electrophilic substrate.

Integration with Flow Chemistry and High-Throughput Screening

The translation of novel chemical reactions into practical, scalable processes is a significant challenge. Flow chemistry and high-throughput screening (HTS) are two powerful technologies being leveraged to accelerate this process.

Flow Chemistry: Continuous flow microreactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, yield, and scalability. rsc.orgresearchgate.netresearchgate.net

Synthesis of N-Oxides: The synthesis of pyridine N-oxides has been successfully demonstrated in continuous flow systems, offering a safer and more efficient alternative to batch reactors. organic-chemistry.org

Handling Reactive Intermediates: Flow reactors are particularly well-suited for reactions involving highly reactive or unstable intermediates, such as the organolithium species generated from Br/Li exchange on dibromopyridines. rsc.orgresearchgate.netrsc.org This technology allows such reactions to be performed at higher temperatures than in batch processes, avoiding the need for cryogenic conditions. rsc.orgresearchgate.net

High-Throughput Screening (HTS): HTS allows for the rapid and systematic evaluation of a vast number of reaction variables, including catalysts, ligands, solvents, and bases, to quickly identify optimal conditions for a desired transformation. unchainedlabs.com For a molecule like this compound, HTS can be employed to:

Discover novel cross-coupling conditions with unprecedented efficiency or selectivity.

Screen for inhibitors of enzymes or modulators of protein-protein interactions in a biological context. core.ac.uk

Optimize conditions for the novel C-H functionalization or photocatalytic reactions described above. nih.gov

TechnologyApplication to this compoundKey Advantages
Flow ChemistrySynthesis of the N-oxide; subsequent functionalization via reactive intermediates (e.g., Br/Li exchange).Enhanced safety, precise temperature control, scalability, avoidance of cryogenic conditions. organic-chemistry.orgrsc.org
High-Throughput ScreeningOptimization of cross-coupling reactions; discovery of new catalytic transformations; screening for biological activity.Rapid discovery and optimization, systematic exploration of reaction space, reduced development time. unchainedlabs.comnih.gov

Advanced Applications in Supramolecular Chemistry and Nanotechnology

The unique structural and electronic features of this compound make it a promising candidate for constructing complex, functional molecular systems.

Supramolecular Chemistry: Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. This compound possesses multiple sites for such interactions:

N-Oxide Group: The polarized N-O bond is an excellent hydrogen bond acceptor and can coordinate with metal ions.

Bromine Atoms: The bromine atoms can act as halogen bond donors. nih.govnih.gov Halogen bonding is a highly directional interaction that is increasingly used in crystal engineering to control the assembly of molecules in the solid state. nih.govrsc.orgresearchgate.net

The combination of hydrogen and halogen bonding capabilities allows this compound to serve as a versatile building block for designing multi-dimensional supramolecular networks with precisely controlled architectures. semanticscholar.org

Nanotechnology: In nanotechnology, pyridine derivatives are widely used as ligands to construct metal-organic frameworks (MOFs) and to functionalize the surface of nanoparticles.

Metal-Organic Frameworks (MOFs): The N-oxide can act as a coordinating ligand for the metal nodes in a MOF, while the bromo-substituents could be used for post-synthetic modification, allowing for the tuning of the MOF's properties or the attachment of other functional molecules.

Nanoparticle Functionalization: The amino pyridine moiety has been used to functionalize iron oxide nanoparticles, imparting catalytic activity and allowing for magnetic recovery. semanticscholar.org Similarly, this compound could be used to modify nanoparticle surfaces, introducing specific recognition sites or catalytic centers.

Q & A

Basic Question: What are the optimal synthetic routes for preparing 2,4-dibromopyridine 1-oxide, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis of this compound can be achieved via a tandem two-step sequence starting from nitroazine N-oxides, as described in Scheme 4 of Heterocycles (2008) . A practical alternative involves brominating pyridine N-oxide derivatives. For example, reacting pyridine 1-oxide with acetyl bromide at 80°C yields dibromopyridine N-oxide in 85% yield, while maintaining 130°C throughout the reaction produces 2,4-dibromopyridine (precursor to the N-oxide) in 55% yield over three steps . Key factors affecting yield include:

  • Temperature control : Higher temperatures favor debromination side reactions.
  • Oxidizing agents : Hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) can stabilize the N-oxide group .
  • Purification : Column chromatography (e.g., CHCl₃:MeOH gradients) is critical for isolating high-purity products .

Basic Question: How can spectroscopic techniques (e.g., NMR, FT-IR) be used to confirm the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : The N-oxide group deshields adjacent protons, shifting peaks downfield. For example, in pyridine N-oxides, the C-2 proton typically appears at δ 8.2–8.5 ppm .
  • FT-IR : A strong absorption band near 1260–1280 cm⁻¹ corresponds to the N-O stretch .
  • UV-Vis : Pyridine N-oxides exhibit characteristic π→π* transitions at 250–270 nm .
  • Elemental analysis : Verify Br and N content (theoretical: C 25.35%, H 1.28%, Br 67.45%, N 5.92%) .

Advanced Question: How can regioselective functionalization of this compound be achieved in cross-coupling reactions?

Methodological Answer:
Regioselectivity is governed by electronic and steric effects of the N-oxide group. Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) preferentially occur at the C-4 position due to reduced electron density at C-2 (N-oxide deactivates C-2 via resonance). For example:

  • C-4 selectivity : Use Pd(PPh₃)₄ with arylboronic acids in THF/H₂O (80°C, 12 h) .
  • C-2 activation : Introduce electron-withdrawing groups (e.g., NO₂) at C-3 to redirect reactivity .
    Contradictions in literature data (e.g., 55% vs. 85% yields) may arise from differences in catalyst loading or solvent polarity .

Advanced Question: What safety precautions are critical when handling this compound, given its potential toxicity?

Methodological Answer:

  • Respiratory hazards : Use fume hoods; inhalation may cause irritation (H335) .
  • Skin protection : Wear nitrile gloves and lab coats; brominated pyridines can penetrate latex .
  • Storage : Store in amber glass under inert gas (N₂/Ar) at –20°C to prevent decomposition .
  • Waste disposal : Neutralize with 10% NaOH before incineration to avoid toxic HBr emissions .

Advanced Question: How does computational modeling (e.g., DFT) enhance understanding of this compound’s reactivity?

Methodological Answer:

  • Electrostatic potential (ESP) maps : Identify nucleophilic/electrophilic sites. The N-oxide group increases electron density at C-4, making it susceptible to electrophilic attack .
  • HOMO-LUMO analysis : Predict charge-transfer interactions in catalytic systems. For 2-methylpyridine 1-oxide, HOMO energy (–6.2 eV) aligns with Pd(0) catalyst orbitals, facilitating oxidative addition .
  • NBO analysis : Quantify hyperconjugative interactions (e.g., N-O→Br charge transfer) stabilizing intermediates .

Advanced Question: What role does this compound play in organocatalysis or as a ligand in coordination chemistry?

Methodological Answer:

  • Ligand design : The N-oxide group can coordinate to transition metals (e.g., Cu, Pd) via lone-pair donation, modulating catalytic activity. For example, in Au-catalyzed isomerizations, pyridine N-oxides act as redox-neutral bases .
  • Organocatalysis : The Br substituents enable halogen bonding, directing substrate orientation in asymmetric synthesis .

Advanced Question: How can discrepancies in reported pKa values for pyridine N-oxides be resolved?

Methodological Answer:
Reported pKa variations (e.g., 2.58 for 2-aminopyridine 1-oxide vs. 3.54 for 4-aminopyridine 1-oxide ) arise from:

  • Solvent effects : Measurements in DMSO vs. water can differ by 2–3 units.
  • Substituent positioning : Electron-withdrawing groups (Br) lower pKa by stabilizing deprotonated forms.
    Standardize measurements using potentiometric titration in aqueous buffer (20°C, 0.01 M ionic strength) .

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